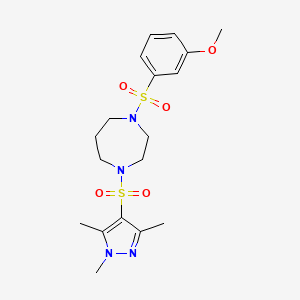
1-((3-methoxyphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-methoxyphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C18H26N4O5S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality 1-((3-methoxyphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-methoxyphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
Research on related sulfonyl compounds indicates diverse synthetic pathways and reactivities. For instance, the synthesis of various sulfonyl compounds through reactions with diazo compounds and their subsequent transformation into pyrazoles, pyrazolines, and cyclopropanes highlights the synthetic utility of sulfonyl groups in constructing complex molecular architectures (Plancquaert et al., 1996). Another study demonstrates the use of 1,3-dipolar cycloaddition reactions to generate optically pure cyclopropanes, showcasing the stereochemical control achievable with sulfonyl-containing compounds (Cruz Cruz et al., 2009).
Applications in Material Science
Sulfonyl compounds have found applications in material science, such as in the development of proton exchange membranes for fuel cell applications. The synthesis of sulfonated polymers demonstrates the role of sulfonyl groups in enhancing proton conductivity, a key property for fuel cell efficiency (Kim et al., 2008).
Bioactivity and Medicinal Chemistry
The bioactivity of sulfonyl compounds is another area of interest. Studies on the synthesis and antioxidant activity of bis(sulfonyl) compounds reveal their potential as antioxidant agents, with certain derivatives displaying significant radical scavenging activity (Lavanya et al., 2014). Furthermore, the synthesis of sulfonamide derivatives and their evaluation for cytotoxicity and enzyme inhibitory activities highlight the therapeutic potential of sulfonyl-containing molecules (Gul et al., 2016).
特性
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c1-14-18(15(2)20(3)19-14)29(25,26)22-10-6-9-21(11-12-22)28(23,24)17-8-5-7-16(13-17)27-4/h5,7-8,13H,6,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAKQQWQVCJPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-methoxyphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide](/img/structure/B2400161.png)
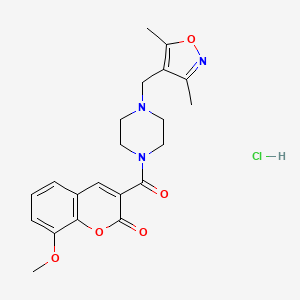
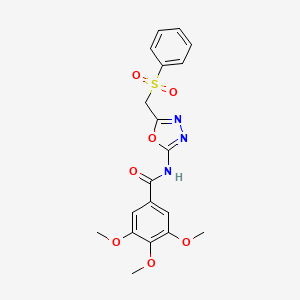
![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1)](/img/structure/B2400164.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2400165.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2400171.png)
![2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2400173.png)
![4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide](/img/structure/B2400174.png)
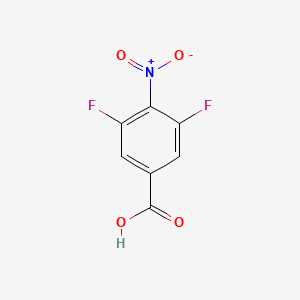
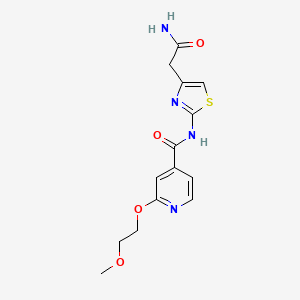
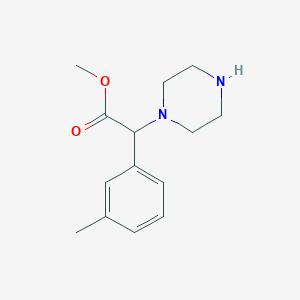

![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine](/img/structure/B2400183.png)